N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H18Cl2N4OS2 and its molecular weight is 453.4. The purity is usually 95%.
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Scientific Research Applications
Nonpeptide Angiotensin II Receptor Antagonists
Compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, particularly those containing imidazole rings, have been explored as nonpeptide angiotensin II receptor antagonists. These compounds, like N-(biphenylylmethyl)imidazoles, have been prepared to produce potent antihypertensive effects upon oral administration, indicating their potential in the development of treatments for hypertension (Carini et al., 1991).
Antimicrobial Agents
Another area of application is the development of antimicrobial agents. A clubbed quinazolinone and 4-thiazolidinone series, for example, demonstrated in vitro antibacterial and antifungal activities, suggesting the potential of structurally related compounds in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Antiviral and Cytostatic Activities
The synthesis and biological evaluation of 5-substituted imidazole-4-carboxamide ribonucleosides, including their antiviral and cytostatic activities, highlight the significance of imidazole derivatives in developing therapeutic agents against viruses and cancer cells (Wood et al., 1985).
Catalytic Applications
N-heterocyclic carbenes, including those derived from imidazolium salts, have been employed as versatile nucleophilic catalysts for transesterification/acylation reactions. This showcases the role of such compounds in synthetic chemistry, particularly in the efficient formation of esters (Grasa, Kissling, & Nolan, 2002).
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS2.ClH/c1-13-14(20)5-6-15-17(13)22-19(27-15)24(18(25)16-4-2-11-26-16)9-3-8-23-10-7-21-12-23;/h2,4-7,10-12H,3,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVXKVAJMUWPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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